molecular formula C24H27N3O5S2 B2538072 (Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-06-0

(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2538072
CAS No.: 897617-06-0
M. Wt: 501.62
InChI Key: KZIPDIUJDOALFY-IZHYLOQSSA-N
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Description

(Z)-Methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a structurally complex thiazole-derived compound featuring a benzo[d]thiazole core, a sulfonated benzoyl imino group, and a 2-methylpiperidine substituent.

Properties

IUPAC Name

methyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-7-12-20-21(14-16)33-24(26(20)15-22(28)32-3)25-23(29)18-8-10-19(11-9-18)34(30,31)27-13-5-4-6-17(27)2/h7-12,14,17H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPDIUJDOALFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole core, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzo[d]thiazole Core : This heterocyclic moiety is linked to various functional groups that enhance its biological activity.
  • Imine Bond : The presence of the imine functional group may facilitate interactions with biological targets.
  • Sulfonamide Group : Known for its bioactivity, this group can influence the compound's pharmacokinetic properties.

Synthesis

The synthesis of (Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple synthetic routes, including:

  • Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Such as methylation and sulfonation to enhance solubility and reactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting tumor cell proliferation in vitro.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Induces apoptosis
Compound BHeLa3.5Inhibits cell cycle progression
(Z)-methyl 2-(...)A549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may exhibit activity against various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.

The proposed mechanism of action for (Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer and inflammation.
  • Receptor Interaction : Potential binding to receptors that mediate cellular responses to stress or damage.

Case Studies

Several case studies have investigated the biological activity of compounds related to (Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate:

  • Study on Anticancer Effects :
    • A study reported that a derivative with a similar structure reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy :
    • Another study demonstrated that a related compound exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL.

Comparison with Similar Compounds

Table 1: Comparison of Thiazole Derivatives

Feature Target Compound MAEM Ethyl 2-Amino-α-(E-Methoxyimino)-4-Thiazoleacetate
Core Structure Benzo[d]thiazole 2-Aminothiazole 2-Aminothiazole
Imino Group Substituent 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl Methoxyimino E-Methoxyimino
Ester Group Methyl acetate Methyl acetate Ethyl acetate
Biological Role Undocumented (potential antibiotic intermediate) Cephalosporin intermediate Antibiotic intermediate

Sulfonyl-Containing Agrochemicals

The sulfonyl benzoyl group in the target compound is structurally analogous to sulfonylurea herbicides like metsulfuron-methyl and triflusulfuron-methyl . However, the piperidine substituent distinguishes it from agrochemicals, which typically feature triazine or trifluoroethoxy groups.

  • Reactivity : Sulfonyl groups in agrochemicals facilitate acetolactate synthase (ALS) inhibition, whereas the target compound’s sulfonyl-piperidine moiety may confer distinct binding properties .

Crystallographic and Spectroscopic Insights

While crystallographic data for the target compound are unavailable, related thiazole derivatives exhibit:

  • Hydrogen Bonding: Analogues like Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate form N–H⋯O/N and C–H⋯O bonds, stabilizing their crystal structures .

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